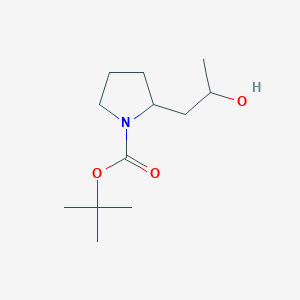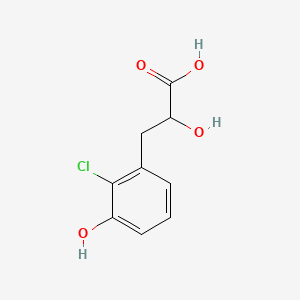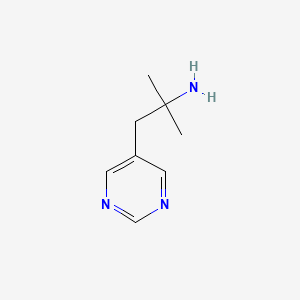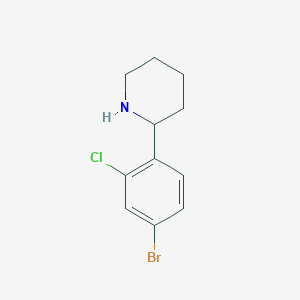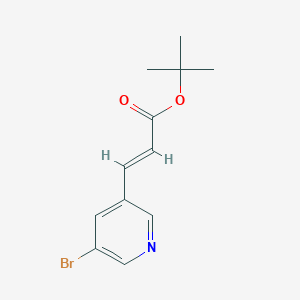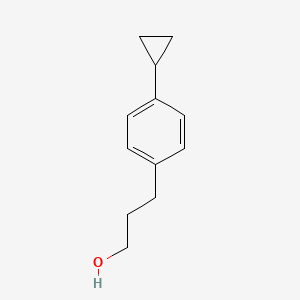
3-(4-Cyclopropylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyclopropylphenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a phenyl ring, which is further connected to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Cyclopropylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(4-Cyclopropylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(4-Cyclopropylphenyl)propanal or 3-(4-Cyclopropylphenyl)propanoic acid.
Reduction: 3-(4-Cyclopropylphenyl)propane.
Substitution: 3-(4-Cyclopropylphenyl)propyl chloride.
科学的研究の応用
3-(4-Cyclopropylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Cyclopropylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl and phenyl groups may interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability.
類似化合物との比較
Similar Compounds
3-Phenylpropan-1-ol: Similar structure but lacks the cyclopropyl group.
3-(4-Chlorophenyl)propan-1-ol: Similar structure but contains a chlorine atom instead of a cyclopropyl group.
3-(4-Methylphenyl)propan-1-ol: Similar structure but contains a methyl group instead of a cyclopropyl group.
Uniqueness
3-(4-Cyclopropylphenyl)propan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on chemical reactivity and biological activity.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
3-(4-cyclopropylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H16O/c13-9-1-2-10-3-5-11(6-4-10)12-7-8-12/h3-6,12-13H,1-2,7-9H2 |
InChIキー |
JIZCWCYVUYGWOK-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=C(C=C2)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


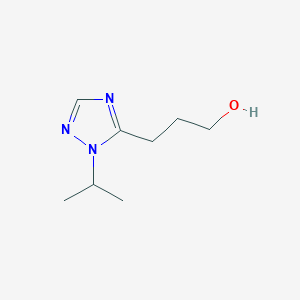
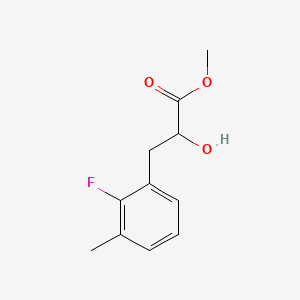
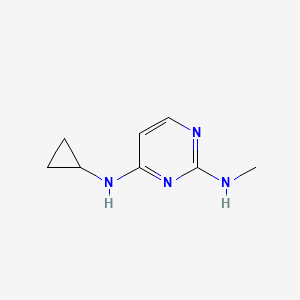
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
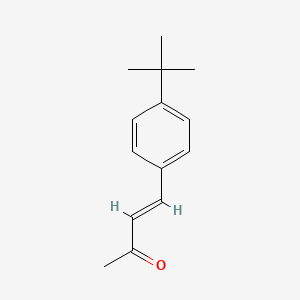
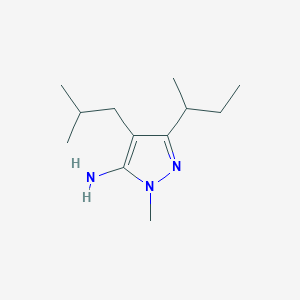
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
